molecular formula C18H22N2O4S2 B2851419 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034307-54-3

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No.: B2851419
CAS No.: 2034307-54-3
M. Wt: 394.5
InChI Key: LSJMDFPOEBPSSU-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position (1,1-dioxido group), substituted with a thiophen-2-yl moiety at the 7-position, and linked via a methanone bridge to a 6-isopropoxypyridin-3-yl group.

Properties

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13(2)24-17-6-5-14(12-19-17)18(21)20-8-7-16(15-4-3-10-25-15)26(22,23)11-9-20/h3-6,10,12-13,16H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMDFPOEBPSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Analogues from Literature

a. Thiophene-Containing Methanone Derivatives Compound 7b (from ), "(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone," shares the methanone bridge and thiophene-based heterocycles. Key differences include:

  • Core Structure: Compound 7b uses a bis-pyrazole-thienothiophene scaffold, whereas the target compound employs a sulfonated thiazepane ring.
  • Physicochemical Properties: The sulfonated thiazepane in the target compound likely enhances aqueous solubility compared to 7b’s lipophilic thienothiophene system .
  • Synthesis : Both compounds utilize condensation reactions (e.g., reflux with DMF/EtOH and piperidine), but the target compound’s sulfonated thiazepane may require additional oxidation steps .

b. Pyrazolo-Pyrimidine Derivatives Compound 10 (), featuring dual pyrazolo[1,5-a]pyrimidine units linked to a thienothiophene core, diverges in its nitrogen-rich heterocycles but shares a methanone-like carbonyl group. Key distinctions:

  • Bioactivity: Compound 10’s cyano groups and pyrimidine rings suggest DNA intercalation or kinase inhibition, whereas the target compound’s isopropoxypyridine group may favor interactions with hydrophobic enzyme pockets .
  • Spectroscopic Data : The target compound’s ^1H-NMR would likely show distinct shifts for the sulfonated thiazepane (δ 3.0–4.0 ppm) compared to compound 10’s pyrimidine protons (δ 8.9 ppm) .

Mechanistic and Computational Insights

highlights that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) often share MOAs due to conserved interaction patterns. For the target compound:

  • Molecular Docking : Analogous to piroxicam analogs (), the sulfonated thiazepane and pyridine groups could interact with catalytic residues in enzymes (e.g., HIV integrase or kinases), mimicking raltegravir’s binding mode .
  • Transcriptome Analysis : Systems pharmacology approaches (as in ) could predict overlapping targets (e.g., inflammatory or antiviral pathways) with thiophene-containing analogs .

Critical Analysis of Divergences

  • Metabolic Stability: The sulfonated thiazepane in the target compound may resist oxidative metabolism better than compound 7b’s methyl groups or compound 10’s cyano substituents .
  • Toxicity: Thiazepane derivatives are generally less cytotoxic than pyrazole-thienothiophene systems (e.g., compound 7b’s EC50 >300 °C vs. hypothetical cytotoxicity of the target compound) .

Q & A

Q. Critical Parameters :

  • Temperature control : Exothermic reactions require gradual heating to avoid by-products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Advanced: How can structural contradictions in NMR or X-ray crystallography data be resolved for this compound?

Methodological Answer:
Discrepancies in spectroscopic data often arise from conformational flexibility or crystal packing effects. A systematic approach includes:

  • Multi-technique validation : Compare 1H^1H-NMR (DMSO-d6d_6 ), 13C^{13}C-NMR, and high-resolution MS to confirm molecular integrity .
  • X-ray vs. DFT calculations : Resolve ambiguities in bond angles or torsional strain by overlaying experimental crystallographic data with density functional theory (DFT)-optimized structures .
  • Dynamic NMR : Probe rotational barriers of the isopropoxy group at variable temperatures (e.g., 25–100°C) to detect restricted rotation artifacts .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) and detect hydrolytic degradation .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under nitrogen .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 449.12) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or halogen groups) to assess binding affinity trends .
  • In vitro assays :
    • Enzyme inhibition : Screen against kinases (e.g., MAPK) using fluorescence polarization assays .
    • Cellular uptake : Measure logP (octanol/water) and correlate with cytotoxicity (IC50_{50}) in cancer cell lines .
  • Computational docking : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Basic: What experimental frameworks are recommended for studying its environmental fate or biodegradation?

Methodological Answer:
Adopt methodologies from environmental chemistry studies:

  • OECD 301F test : Aerobic biodegradation in activated sludge (28 days, 20°C) to measure % mineralization via CO2_2 evolution .
  • LC-MS/MS quantification : Monitor degradation products in water/soil matrices with a detection limit of 0.1 ppb .
  • QSAR modeling : Predict bioaccumulation potential using EPI Suite™ based on logKow_{ow} and molecular weight .

Advanced: How can mechanistic contradictions in its biological activity be addressed?

Methodological Answer:
Conflicting results (e.g., anti-inflammatory vs. pro-apoptotic effects) require:

  • Target deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing to identify primary molecular targets .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB or PI3K/Akt) .
  • Species-specific assays : Compare activity in human vs. murine models to clarify translational relevance .

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